molecular formula C21H27NO2 B1596652 Dietifen CAS No. 3686-78-0

Dietifen

Cat. No. B1596652
CAS RN: 3686-78-0
M. Wt: 325.4 g/mol
InChI Key: KMICWMXRUOETFR-UHFFFAOYSA-N
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Description

Dietifen, also known as 2,2-diphenyl-1-picrylhydrazyl, is a synthetic antioxidant compound that is widely used in scientific research. It is a stable free radical that is commonly used to measure the antioxidant capacity of various compounds. In

Scientific Research Applications

Selective Estrogen Receptor Modulators and Phytoestrogens

Dietifen is related to selective estrogen receptor modulators (SERMs) like tamoxifen, used in estrogen receptor-positive breast cancer treatment. Research has shown the effectiveness of tamoxifen in both treatment and prevention for high-risk premenopausal women. Similarly, raloxifene, another SERM initially used for osteoporosis, proved effective for breast cancer prevention in high-risk postmenopausal women. Interest in phytoestrogens, natural SERMs found in soy and other foods, has grown due to their protective effects against breast cancer (Oseni et al., 2008).

Nutraceuticals and Disease Prevention

Nutraceuticals, including dietary or herbal chemicals, have emerged as chemoprevention agents. Clinical studies have demonstrated the efficacy of tamoxifen and raloxifene in protecting against breast cancer. The study of phytochemicals' biological effects at the cellular level provides insight into their anti-disease functions and could lead to more potent chemopreventive agents (Gosslau & Chen, 2004).

Chemotherapeutic Effects of Tamoxifen

A study on 'iron-saturated' bovine lactoferrin (Fe-Lf) showed that it could improve the chemotherapeutic effects of tamoxifen in treating estrogen-receptor-negative breast cancers. This suggests the potential of natural adjuvants like Fe-Lf in augmenting tamoxifen's chemotherapeutic activity, which could be relevant for patients at risk of developing ER-negative tumors after tamoxifen treatment (Sun et al., 2012).

Dietary Flaxseed and Tamoxifen

Research on the combined effect of dietary flaxseed and tamoxifen on estrogen-dependent human breast cancer showed that flaxseed inhibited tumor growth and enhanced tamoxifen's tumor-inhibitory effect at both low and high estrogen levels. This indicates the potential of dietary components in strengthening the effects of cancer treatments like tamoxifen (Chen et al., 2004).

Genistein and Exercise Training on Brain Damage

A study exploring the effects of genistein, a phytoestrogen, and exercise training on brain damage induced by a high-fat, high-sugar diet in mice, found that genistein and exercise training provided neuroprotection. Tamoxifen, an estrogen receptor antagonist, blocked genistein's beneficial effects, indicating estrogen receptor-mediated pathways in genistein's action (Li et al., 2022).

Beta-Sitosterol and Tamoxifen on Breast Cancer Cells

The study of beta-sitosterol and tamoxifen on breast cancer cells revealed their combined effects on cell growth and ceramide metabolism. This combination regimen could be beneficial in the management of breast cancer, highlighting the potential of combining dietary components with chemotherapy (Awad et al., 2008).

Genotoxic and Epigenetic Changes by Tamoxifen

A study on tamoxifen's effects on genotoxic and epigenetic changes in rat liver indicated its importance in the etiology of tamoxifen-induced hepatocarcinogenesis. This emphasizes the need to consider both genotoxic and epigenetic alterations in understanding the mechanism of tamoxifen's action (Tryndyak et al., 2005).

Phytochemical Chemopreventive Agents

Phytochemicals derived from the diet, as alternatives to pharmaceuticals like tamoxifen for cancer chemoprevention, have been considered. The development process for these agents is complex, and more research is needed to confirm their benefits and underlying mechanisms (Scott et al., 2009).

properties

IUPAC Name

1-[4-[2-(diethylamino)ethoxy]phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-3-22(4-2)16-17-24-20-13-11-19(12-14-20)21(23)15-10-18-8-6-5-7-9-18/h5-9,11-14H,3-4,10,15-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMICWMXRUOETFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190348
Record name Dietifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dietifen

CAS RN

3686-78-0
Record name Dietifen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003686780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dietifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETIFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO003HH66V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
GS Balasanyants, GS Balasyanyants
Number of citations: 0
H Heidegger - 1818 - books.google.com
Sroffer Beyfall lohnte das Unternehmen, nach Sah-resfriſt war die Auflage vergriffen, und es erſchien die zweyte, zu deren Verbeſſerung der Verfaſſer Alles that, was die kurze Zeit …
Number of citations: 1 books.google.com
GS Balasanyants, GS Balasyanyants
Number of citations: 0

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